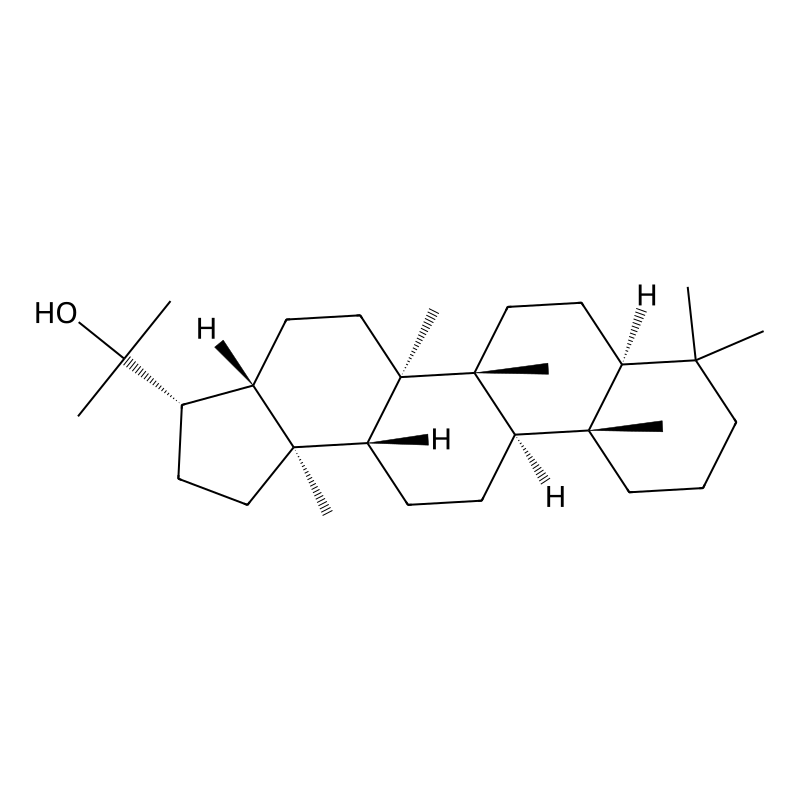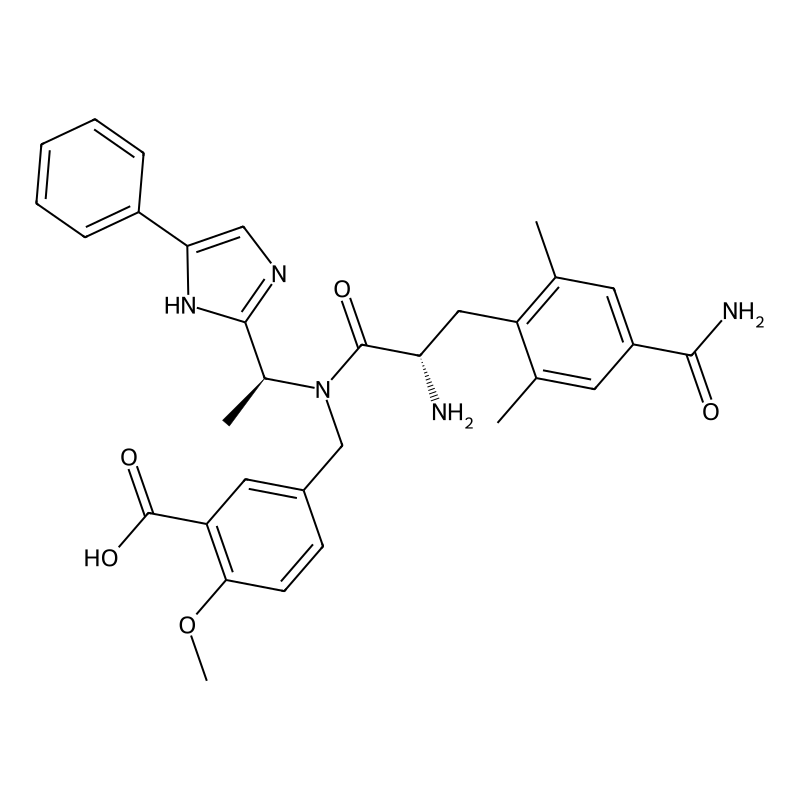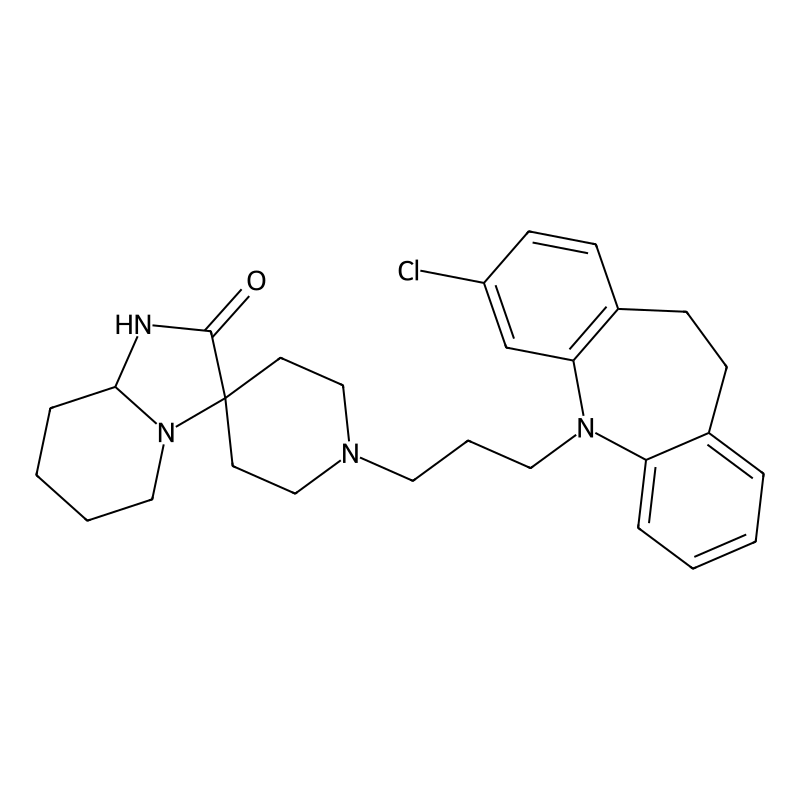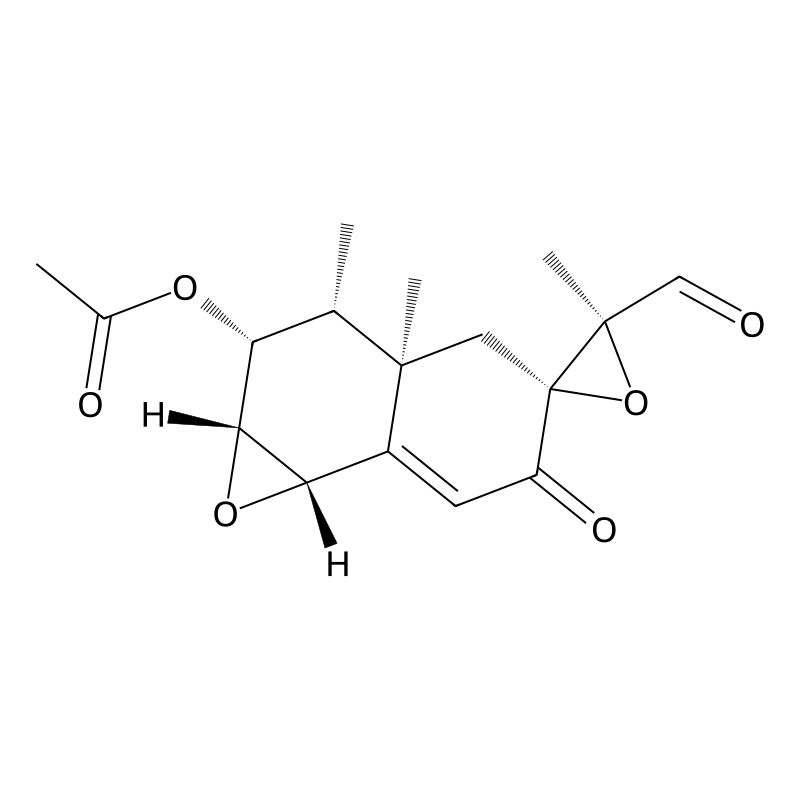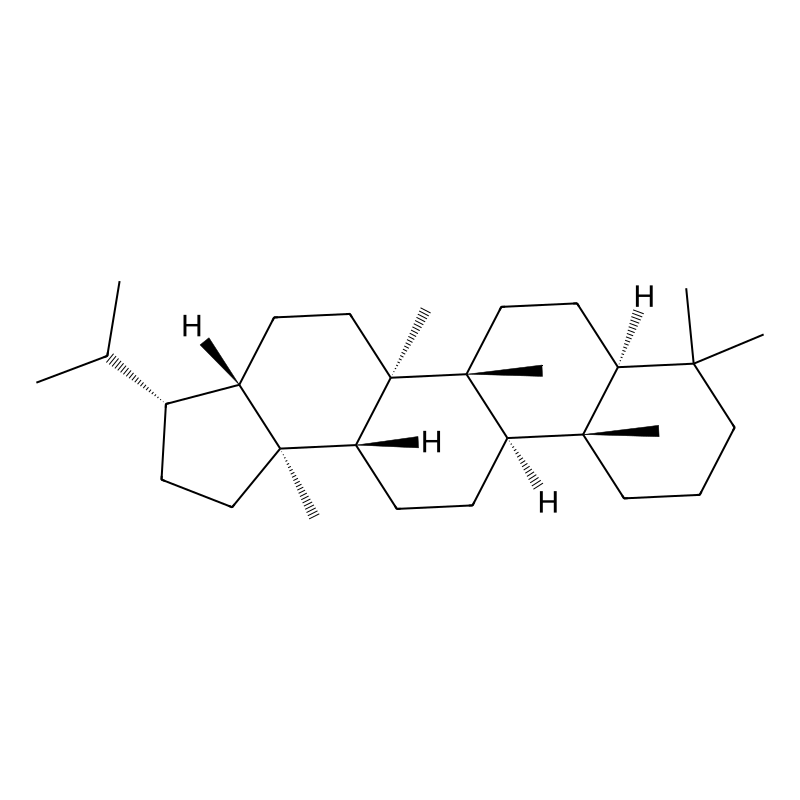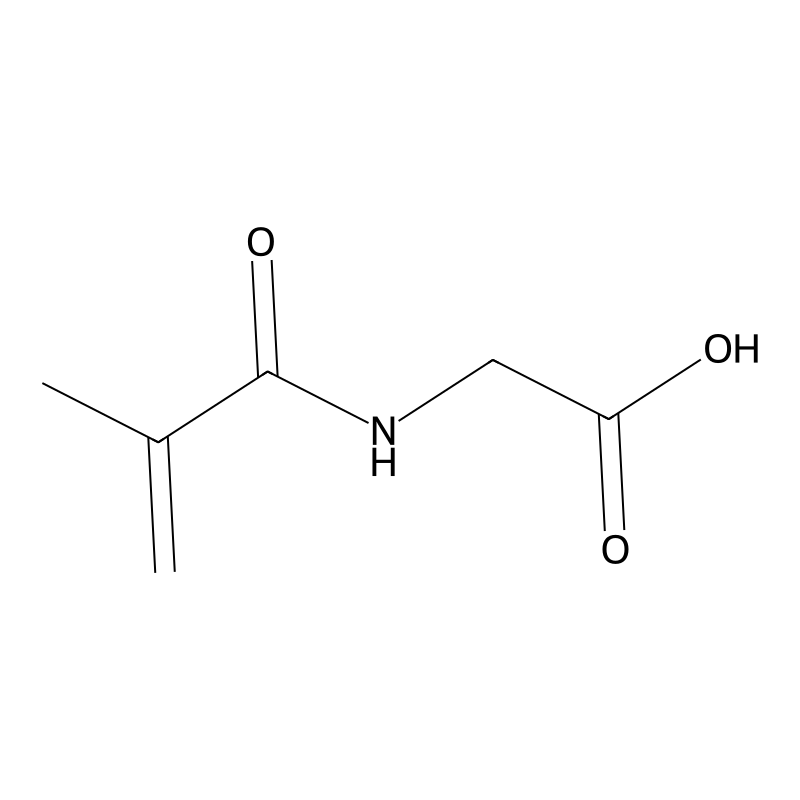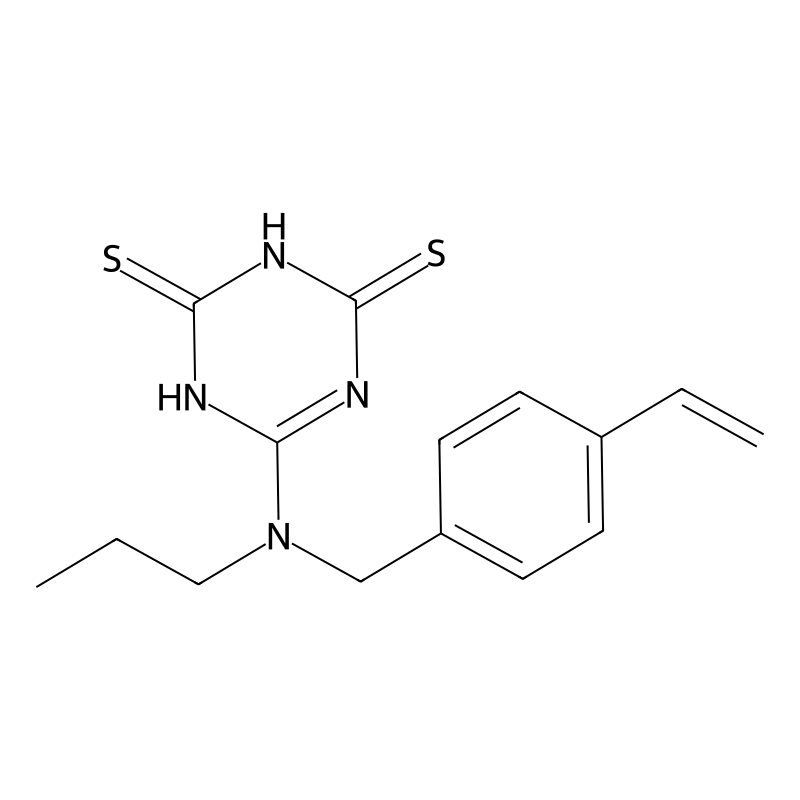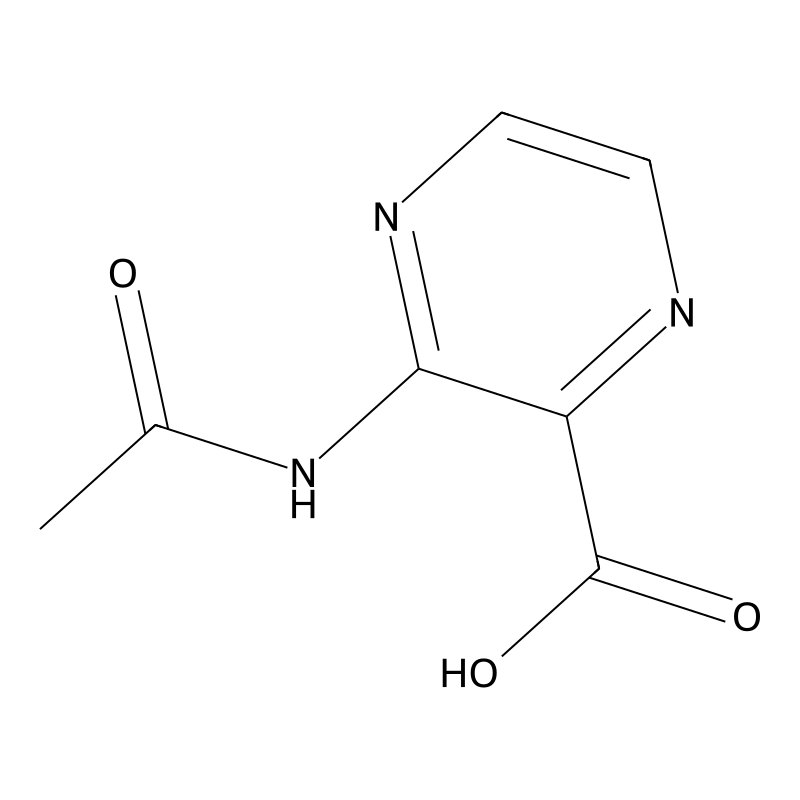2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
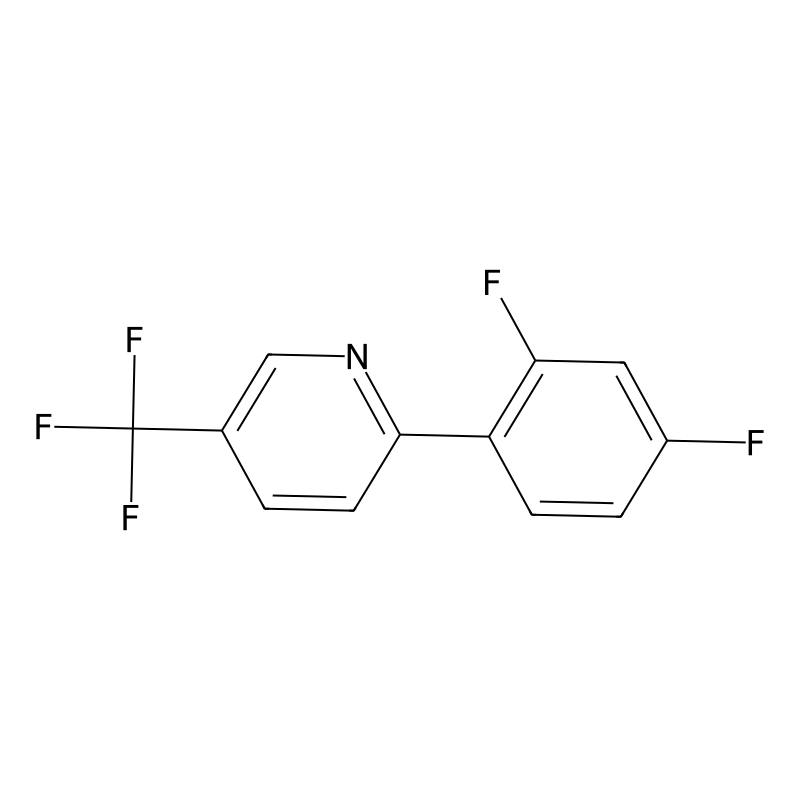
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with both a difluorophenyl group and a trifluoromethyl group. Its chemical formula is C₁₂H₆F₅N, and it has a molecular weight of 259.18 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science, due to the unique electronic properties imparted by the fluorine substituents.
The mechanism of action of dFCF3ppy is primarily relevant to its application in OLEDs. In OLEDs, dFCF3ppy functions as an emitter molecule. When an electric current is applied to the device, dFCF3ppy molecules are excited to higher energy states. As they relax back to their ground state, they emit light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be influenced by the molecular structure of dFCF3ppy [].
Potential Applications:
- Organic electronics: The presence of a pyridine ring and aromatic groups suggests potential applications in organic electronics. Pyridine derivatives are known for their ability to transport electrons, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Further research is needed to determine the specific properties and performance of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in these devices.
- Material science: The introduction of fluorine and trifluoromethyl groups can influence properties like material stability, hydrophobicity, and electronic properties. This could make 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine a candidate material for various applications, such as functional polymers or self-assembled structures.
Finding More Information:
Scientific databases like PubChem and recent scientific publications can be helpful for uncovering the latest research on 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Here are some resources for further exploration:
- PubChem entry for 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-2_4-Difluorophenyl-5-_trifluoromethyl_pyridine
- Scholarly search engines like Google Scholar can be used to find recent publications mentioning the compound.
- Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves coupling 2-chloro-5-(trifluoromethyl)pyridine with boronic acids to form more complex fluorinated compounds. For instance, reactions using 2-(2,4-difluorophenyl)boronic acid yield high yields of the target compound .
- Coordination Chemistry: It acts as a ligand in coordination complexes, particularly with transition metals such as iridium. These complexes are often employed in photochemical applications and catalysis .
Research indicates that 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine exhibits biological activity against certain pathogens. For example, it has shown effectiveness in preclinical screening assays for visceral leishmaniasis, demonstrating potential as an anti-parasitic agent . The increased lipophilicity due to fluorine substitution enhances its potency against Leishmania infantum.
The synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine typically involves:
- Palladium-Catalyzed Suzuki-Miyaura Reaction: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-(2,4-difluorophenyl)boronic acid to form the desired compound with high yields (95-99%) under optimized conditions .
- Complexation Reactions: Following the synthesis, this compound can be used to form various metal complexes that are useful in catalysis and photochemistry .
The unique properties of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine make it suitable for various applications:
- Photocatalysts: It serves as a ligand in iridium-based photocatalysts used for organic transformations under visible light irradiation.
- Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its favorable electronic properties.
- Drug Development: Its biological activity against specific pathogens positions it as a candidate for drug discovery initiatives targeting parasitic infections .
Studies on the interactions of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine with various biological targets have revealed its potential in medicinal chemistry. The compound's ability to coordinate with metal centers enhances its effectiveness in catalysis and biological systems. Further research may explore its interactions at the molecular level to understand its mechanism of action against pathogens like Leishmania.
Several compounds share structural similarities with 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Notable Features |
|---|---|---|---|
| 2-(2-Fluorophenyl)-4-methylpyridine | 886444-12-8 | 0.84 | Contains a single fluorine substituent; less electron-withdrawing than target. |
| 2-(2,4-Difluorophenyl)pyridine | 391604-55-0 | 0.76 | Similar difluoro substitution but lacks trifluoromethyl group; less lipophilic. |
| 5-(3-Fluorophenyl)-2-methylpyridine | 713143-67-0 | 0.71 | Different substitution pattern; less potent due to fewer fluorine atoms. |
| 6-(3-Fluorophenyl)nicotinaldehyde | 898795-81-8 | 0.70 | Contains a different aromatic structure; primarily focused on nicotinic activity. |
| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol | 1805874-45-6 | 0.71 | Similar trifluoromethyl group but includes an alcohol functional group; different reactivity profile. |
The presence of multiple fluorine atoms in the target compound enhances its lipophilicity and electronic properties compared to similar compounds, making it particularly valuable in both synthetic and biological contexts.
Palladium-Catalyzed Cross-Coupling Approaches
The synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine relies heavily on palladium-catalyzed cross-coupling methodologies, which have emerged as the most reliable and efficient approaches for constructing carbon-carbon bonds between fluorinated aromatic systems. These methodologies leverage the unique ability of palladium complexes to activate carbon-halogen bonds and facilitate transmetalation processes under relatively mild conditions [1] [5].
The development of palladium-catalyzed cross-coupling reactions for fluorinated pyridines has been driven by the need to overcome the inherent challenges associated with electron-deficient heterocycles. Traditional cross-coupling approaches often fail when applied to highly fluorinated substrates due to the reduced nucleophilicity of the coupling partners and the potential for competitive side reactions [6]. Modern palladium catalysis addresses these limitations through sophisticated ligand design and optimized reaction conditions that enhance both selectivity and efficiency.
Suzuki-Miyaura Arylation Protocols
The Suzuki-Miyaura cross-coupling reaction represents the most established and widely utilized method for synthesizing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. This transformation involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid under palladium catalysis, providing a direct and efficient route to the target molecule [1].
The optimized protocol for this transformation employs tetrakis(triphenylphosphine)palladium(0) as the catalyst at a loading of 6.4 mol%, utilizing a solvent mixture of benzene and ethanol in the presence of aqueous sodium carbonate [1]. The reaction proceeds at elevated temperature (70-75°C) over 72 hours, achieving excellent yields of approximately 90%. The use of triphenylphosphine ligands provides sufficient electron density at the palladium center to facilitate oxidative addition to the electron-deficient pyridyl chloride, while the aqueous base system ensures efficient transmetalation from the organoborane coupling partner.
| Parameter | Optimized Conditions | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (6.4 mol%) | 90 |
| Temperature | 70-75°C | - |
| Time | 72 hours | - |
| Solvent System | Benzene/EtOH/H₂O | - |
| Base | Na₂CO₃ (2.0 M aq) | - |
The reaction mechanism involves several key elementary steps characteristic of Suzuki-Miyaura coupling. Initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 2-chloro-5-(trifluoromethyl)pyridine generates a palladium(II) aryl complex. The electron-withdrawing nature of the trifluoromethyl substituent facilitates this oxidative addition by increasing the electrophilicity of the aromatic carbon bearing the chloride leaving group [7]. Subsequent transmetalation with the activated boronic acid coupling partner, promoted by the basic aqueous phase, introduces the (2,4-difluorophenyl) group. Finally, reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond.
The success of this protocol depends critically on several optimization factors. The choice of phosphine ligand significantly influences both the rate of oxidative addition and the efficiency of reductive elimination. Triphenylphosphine provides an optimal balance of electronic and steric properties, offering sufficient electron density to activate the catalyst while avoiding excessive steric hindrance that could impede substrate coordination [5]. The biphasic solvent system facilitates both substrate solubility and base activation, with the organic phase providing a suitable environment for the palladium-catalyzed steps while the aqueous phase enables hydroxide-mediated boronic acid activation.
Temperature optimization studies have revealed that elevated temperatures (70-75°C) are necessary to achieve complete conversion within practical timeframes. Lower temperatures result in significantly reduced reaction rates, while higher temperatures can lead to catalyst decomposition and formation of undesired side products [1]. The extended reaction time (72 hours) reflects the challenging nature of the substrate combination, where the electron-deficient pyridine and fluorinated boronic acid both present inherent reactivity limitations.
Alternative ligand systems have been explored to improve the efficiency of this transformation. Bulky electron-rich phosphines such as XPhos and SPhos have shown promise in related systems, potentially offering enhanced activity for challenging substrates [8]. However, the combination of substrate electronics and sterics in this particular transformation appears to be optimally addressed by the triphenylphosphine system.
Scale-up considerations for this protocol have been successfully demonstrated on multi-gram scales without significant modifications to the reaction conditions [1]. The robustness of the palladium catalyst system and the stability of the fluorinated substrates under the reaction conditions contribute to the practical utility of this approach for preparative applications.
Buchwald-Hartwig Amination Variations
While the Suzuki-Miyaura protocol represents the primary synthetic route to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, Buchwald-Hartwig amination methodologies offer important complementary approaches for accessing related structures and intermediate compounds. These transformations are particularly valuable for introducing nitrogen-containing functional groups that can serve as precursors or analogs of the target molecule [9].
The application of Buchwald-Hartwig chemistry to fluorinated pyridine systems presents unique challenges related to the electron-deficient nature of the heterocyclic substrate. Traditional amination conditions often prove inadequate for highly fluorinated substrates, requiring specialized catalyst systems and reaction conditions to achieve acceptable conversion and selectivity [9].
Modern approaches to Buchwald-Hartwig amination of fluorinated pyridines typically employ dialkylbiaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos in combination with palladium acetate or related precatalysts [9]. These ligand systems provide enhanced electron density and improved steric accessibility compared to traditional triarylphosphines, enabling effective amination of challenging electrophilic substrates.
The optimization of Buchwald-Hartwig conditions for fluorinated pyridine substrates requires careful consideration of several key parameters:
Base Selection: The choice of base significantly influences both reaction rate and selectivity. Cesium carbonate has emerged as particularly effective for fluorinated substrates, providing sufficient basicity to deprotonate amine nucleophiles while maintaining compatibility with sensitive fluorinated functionality [9]. Sodium tert-butoxide offers an alternative for more challenging transformations, though it requires careful handling due to its strong basicity.
Solvent Systems: Polar aprotic solvents such as toluene, dioxane, or DMF typically provide optimal results for fluorinated pyridine aminations. The choice of solvent influences both substrate solubility and catalyst stability, with toluene offering good thermal stability while dioxane provides enhanced polar substrate solubility [9].
Temperature Control: Elevated temperatures (80-110°C) are generally required to achieve acceptable reaction rates with electron-deficient pyridine substrates. However, careful temperature control is essential to avoid catalyst decomposition and substrate degradation [9].
| Ligand System | Optimal Temperature | Typical Yields | Substrate Scope |
|---|---|---|---|
| BrettPhos | 80-100°C | 70-90% | Primary amines |
| RuPhos | 90-110°C | 65-85% | Secondary amines |
| XPhos | 85-105°C | 75-88% | Heteroaryl amines |
The mechanistic pathway for Buchwald-Hartwig amination involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by amine coordination and deprotonation to generate a palladium amido complex. Subsequent reductive elimination forms the carbon-nitrogen bond while regenerating the active catalyst [9]. The electron-deficient nature of fluorinated pyridines facilitates the initial oxidative addition step but can complicate the subsequent amine coordination due to reduced electron density at the palladium center.
Recent advances in Buchwald-Hartwig methodology have focused on developing more active catalyst systems capable of operating under milder conditions. Pre-formed palladium complexes such as Pd(PEPPSI) variants offer enhanced activity and stability compared to in-situ generated catalysts, potentially enabling amination of particularly challenging fluorinated substrates [9].
The application of Buchwald-Hartwig chemistry to the synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine analogs has proven particularly valuable for structure-activity relationship studies and the development of related bioactive compounds. By introducing various amine substituents, researchers can systematically explore the effects of nitrogen-containing functionality on biological activity and physicochemical properties [10].
Fluorination Techniques for Aromatic Systems
The strategic introduction of fluorine atoms into aromatic systems represents a critical aspect of synthesizing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine and related compounds. Fluorination techniques must address the dual challenges of achieving high regioselectivity while maintaining compatibility with sensitive functional groups present in complex molecular architectures [11] [12].
Modern fluorination approaches for aromatic systems can be broadly categorized into nucleophilic and electrophilic methodologies, each offering distinct advantages for specific substrate classes and substitution patterns. The choice of fluorination strategy depends critically on the electronic properties of the aromatic substrate, the desired regioselectivity, and the functional group tolerance requirements of the overall synthetic sequence [13].
Nucleophilic Aromatic Fluorination represents one of the most widely utilized approaches for introducing fluorine into electron-deficient aromatic systems. This methodology exploits the inherent electrophilicity of electron-poor aromatics to facilitate nucleophilic attack by fluoride sources. For pyridine derivatives, nucleophilic fluorination can be particularly effective due to the electron-withdrawing nature of the pyridine nitrogen [13].
The mechanism of nucleophilic aromatic fluorination typically proceeds through an addition-elimination pathway, where fluoride anion adds to the aromatic ring to form a Meisenheimer complex intermediate, followed by elimination of a suitable leaving group. The success of this approach depends on the availability of activating electron-withdrawing groups and the presence of appropriate leaving groups such as halides or nitro substituents [13].
Common fluoride sources for nucleophilic aromatic fluorination include cesium fluoride, potassium fluoride, and tetrabutylammonium fluoride. The choice of fluoride source influences both reactivity and selectivity, with cesium fluoride often providing optimal results due to its reduced ionic character and enhanced nucleophilicity in organic solvents [13].
Electrophilic Fluorination Methodologies offer complementary approaches for introducing fluorine into electron-rich aromatic systems. These methods typically employ electrophilic fluorinating reagents such as N-fluoropyridinium salts, Selectfluor, or xenon difluoride to effect fluorination through an electrophilic aromatic substitution mechanism [11].
The development of electrophilic fluorination methods has been driven by the need to fluorinate electron-neutral or electron-rich aromatic substrates that are unreactive toward nucleophilic fluorination. However, the application of these methods to pyridine derivatives is often limited by the electron-deficient nature of the pyridine ring, which renders it unreactive toward electrophilic attack [11].
Transition Metal-Catalyzed Fluorination has emerged as a powerful alternative approach that can overcome many of the limitations associated with traditional nucleophilic and electrophilic methods. These methodologies employ transition metal complexes to activate carbon-hydrogen or carbon-halogen bonds, facilitating fluorination under mild conditions with excellent regioselectivity [13].
The palladium-catalyzed fluorination of aryl triflates and bromides represents a particularly significant advancement in this area. This methodology employs palladium catalysts in combination with cesium fluoride to effect C-F bond formation through a mechanism involving oxidative addition, fluoride coordination, and reductive elimination [13]. The tolerance of this approach for diverse functional groups and its compatibility with complex molecular architectures make it particularly attractive for advanced synthetic applications.
| Fluorination Method | Substrate Requirements | Typical Conditions | Selectivity |
|---|---|---|---|
| Nucleophilic (CsF) | Electron-deficient aromatics | 150-200°C, DMF | Moderate-High |
| Electrophilic (Selectfluor) | Electron-rich aromatics | rt-80°C, MeCN | Moderate |
| Pd-Catalyzed | Aryl halides/triflates | 80-120°C, CsF | High |
Balz-Schiemann Reaction continues to serve as a reliable method for introducing fluorine into aromatic systems, particularly for substrates bearing amino functionality. This classical transformation involves diazotization of aniline derivatives followed by thermal decomposition of the resulting diazonium tetrafluoroborate salts to generate aryl fluorides [12]. While the harsh conditions and limited substrate scope restrict its application to certain target molecules, the Balz-Schiemann reaction remains valuable for specific synthetic challenges.
The optimization of Balz-Schiemann conditions has focused on developing milder reaction conditions and improved yields. The use of alternative counterions such as hexafluorophosphate or hexafluoroantimonate can provide enhanced yields compared to traditional tetrafluoroborate salts [12]. Additionally, photochemical variants of the Balz-Schiemann reaction offer the potential for conducting the transformation under milder thermal conditions.
Site-Selective C-H Fluorination represents an emerging area of particular importance for complex fluorinated heterocycles. Recent advances in this field have demonstrated the feasibility of directly fluorinating C-H bonds in pyridine and related heterocycles with high regioselectivity [11] [14]. These methodologies typically employ silver(II) fluoride or related oxidizing fluorinating agents in combination with appropriate directing groups or ligands.
The mechanism of C-H fluorination generally involves C-H activation by the metal fluorinating agent, followed by fluorine transfer to generate the C-F bond. The regioselectivity of this transformation can be controlled through the use of directing groups, electronic effects, or steric factors [11]. For pyridine derivatives, the inherent electronic bias of the heterocycle often provides good intrinsic selectivity for fluorination at specific positions.
Trifluoromethylation Strategies represent a specialized subset of fluorination techniques that are particularly relevant to the synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. The introduction of trifluoromethyl groups requires distinct methodologies from simple fluorination due to the unique reactivity characteristics of trifluoromethyl synthons [15] [16].
Traditional approaches to trifluoromethylation include the use of trifluoromethyl copper reagents, trifluoromethyl iodide in combination with radical initiators, and electrophilic trifluoromethylating reagents such as trifluoromethyl triflate [16]. Each of these approaches offers distinct advantages and limitations in terms of substrate scope, reaction conditions, and functional group compatibility.
Modern trifluoromethylation methods have increasingly focused on developing mild, catalytic approaches that can tolerate sensitive functionality. Photoredox-catalyzed trifluoromethylation has emerged as particularly promising, enabling trifluoromethylation under mild conditions using visible light activation [16]. These methodologies typically employ trifluoromethyl sources such as trifluoroacetic anhydride or Togni's reagent in combination with photoredox catalysts to generate trifluoromethyl radicals under mild conditions.
Pyridine Ring Functionalization Strategies
The development of effective strategies for pyridine ring functionalization represents a fundamental challenge in the synthesis of complex fluorinated heterocycles such as 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. The electron-deficient nature of the pyridine ring significantly influences its reactivity patterns, requiring specialized approaches that can overcome the inherent challenges associated with this heterocyclic system [17] [18].
Pyridine ring functionalization strategies can be broadly categorized based on the mechanism of carbon-carbon or carbon-heteroatom bond formation. Traditional approaches have relied heavily on nucleophilic aromatic substitution and electrophilic aromatic substitution, while modern methodologies increasingly employ transition metal-catalyzed processes and radical-mediated transformations [18].
Regioselective C-H Activation has emerged as one of the most powerful approaches for pyridine functionalization. The challenge of achieving high regioselectivity in pyridine C-H activation arises from the electronic asymmetry of the heterocycle, where the pyridine nitrogen significantly influences the reactivity of different ring positions [19]. The C2 and C6 positions (ortho to nitrogen) are typically most electrophilic and reactive toward nucleophilic attack, while the C3 and C5 positions (meta to nitrogen) are less reactive but can be selectively targeted under appropriate conditions [17].
Modern C-H activation strategies for pyridines employ sophisticated directing group approaches to achieve high regioselectivity. The temporary installation of directing groups that can coordinate to transition metal catalysts enables selective functionalization at desired positions. For example, N-oxide directing groups have proven particularly effective for enabling C3-selective functionalization of pyridines through palladium-catalyzed processes [18].
| Position | Reactivity Pattern | Preferred Methods | Typical Yields |
|---|---|---|---|
| C2/C6 (ortho) | High electrophilicity | SNAr, metal-catalyzed | 70-90% |
| C3/C5 (meta) | Moderate reactivity | C-H activation, radical | 60-80% |
| C4 (para) | Variable | Metal-catalyzed, radical | 55-75% |
Radical-Mediated Functionalization offers complementary approaches for pyridine derivatization that can overcome many of the limitations associated with ionic mechanisms. Radical processes are often less sensitive to the electronic properties of the pyridine ring, enabling functionalization patterns that are difficult to achieve through traditional approaches [17].
The Minisci reaction represents the most well-established radical functionalization method for pyridines. This transformation involves the addition of carbon-centered radicals to the pyridine ring, typically at the C2 position, followed by oxidative rearomatization [17]. The reaction conditions are generally mild and compatible with diverse functional groups, making it particularly attractive for late-stage functionalization of complex molecules.
Recent advances in Minisci chemistry have focused on expanding the scope of radical sources and improving regioselectivity. Photoredox catalysis has proven particularly valuable in this context, enabling the generation of diverse radical intermediates under mild conditions using visible light activation [17]. These approaches have significantly expanded the range of functional groups that can be introduced into pyridine rings through radical processes.
Dearomatization-Rearomatization Strategies represent an innovative approach to pyridine functionalization that temporarily disrupts the aromatic character of the pyridine ring to enable transformations that would be difficult or impossible in the aromatic state [20] [19]. These methodologies typically involve nucleophilic addition to activated pyridine derivatives, followed by functionalization of the resulting dihydropyridine intermediates and subsequent rearomatization.
The Zincke reaction represents a classical example of dearomatization-rearomatization chemistry applied to pyridines. In this transformation, pyridines are converted to Zincke salts through reaction with 2,4-dinitro-chlorobenzene, followed by nucleophilic substitution with various nucleophiles [19]. Recent developments have expanded this approach to enable diverse functionalizations including halogenation, alkylation, and arylation.
Modern variants of dearomatization-rearomatization chemistry have incorporated transition metal catalysis to expand the scope and improve the efficiency of these transformations. For example, palladium-catalyzed dearomatization-functionalization-rearomatization sequences have been developed that enable direct introduction of aryl and alkyl groups at specific positions of the pyridine ring [19].
Metal-Catalyzed Cross-Coupling provides highly reliable methods for pyridine functionalization, particularly for carbon-carbon bond formation. The success of cross-coupling approaches depends critically on the availability of suitable electrophilic pyridine substrates and the development of catalyst systems that can effectively activate these challenging substrates [21].
Halogenated pyridines serve as the most common electrophilic coupling partners for metal-catalyzed cross-coupling reactions. The order of reactivity typically follows the pattern I > Br > Cl > F, with iodides and bromides generally providing the most reliable results [21]. However, the electron-deficient nature of pyridines can complicate cross-coupling reactions by reducing the electron density at the metal center and potentially leading to catalyst deactivation.
The development of specialized ligand systems has been crucial for enabling effective cross-coupling with pyridine substrates. Electron-rich phosphine ligands such as dialkylbiaryl phosphines (e.g., XPhos, SPhos, BrettPhos) have proven particularly effective for challenging pyridine cross-coupling reactions [22]. These ligands provide enhanced electron density at the palladium center while offering improved steric accessibility for bulky substrates.
Nucleophilic Aromatic Substitution remains an important method for pyridine functionalization, particularly for introducing heteroatom functionality. The electron-deficient nature of pyridines makes them excellent substrates for nucleophilic aromatic substitution, especially when additional electron-withdrawing groups are present [23].
The regioselectivity of nucleophilic aromatic substitution in pyridines is governed by the electronic properties of the ring system. The C2 and C6 positions are typically most reactive toward nucleophilic attack due to their proximity to the electron-withdrawing pyridine nitrogen. The C4 position can also be reactive, particularly in pyridines bearing additional electron-withdrawing substituents [23].
Optimization of nucleophilic aromatic substitution conditions for pyridines requires careful consideration of several factors including nucleophile basicity, reaction temperature, and solvent selection. Strong nucleophiles such as alkoxides and amides typically provide the best results, while weaker nucleophiles may require elevated temperatures or activating additives [23].
Late-Stage Functionalization approaches have become increasingly important for accessing complex pyridine derivatives, particularly in pharmaceutical research where diverse analogs are needed for structure-activity relationship studies. These methodologies enable the introduction of functional groups at advanced stages of synthesis, reducing the need for lengthy linear synthetic sequences [24].
C-H functionalization represents the most direct approach to late-stage pyridine modification. Recent advances in this area have demonstrated the feasibility of selectively functionalizing pyridine C-H bonds in the presence of other reactive functional groups [24]. These transformations typically employ transition metal catalysts in combination with appropriate directing groups or ligands to achieve high selectivity.
The development of mild, selective conditions for late-stage pyridine functionalization continues to be an active area of research. Photoredox catalysis has shown particular promise in this context, enabling functionalization under mild conditions that are compatible with sensitive functionality commonly present in advanced intermediates [24].
Purification and Isolation Protocols for High-Purity Product
The purification and isolation of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine requires specialized protocols that address the unique challenges associated with fluorinated heterocyclic compounds. The presence of multiple fluorine atoms significantly influences the physicochemical properties of the molecule, affecting its behavior during standard purification procedures and necessitating optimized isolation strategies [25] [26].
Column Chromatography Optimization represents the primary purification method for isolating 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine from crude reaction mixtures. The fluorinated nature of the compound influences its interaction with silica gel stationary phases, requiring careful optimization of eluent systems to achieve efficient separation from impurities and side products [1].
The optimized chromatographic protocol employs silica gel (60 Å, 200-400 mesh) with a hexanes:ethyl acetate gradient elution system. Initial equilibration with 90:10 hexanes:ethyl acetate followed by elution with the same solvent mixture provides effective separation of the target compound from both unreacted starting materials and side products [1]. The compound typically elutes with an Rf value of approximately 0.66 in 10% ethyl acetate/hexanes, enabling straightforward monitoring by thin-layer chromatography.
The choice of silica gel particle size significantly influences both resolution and loading capacity. Finer particle sizes (200-400 mesh) provide enhanced resolution but require longer elution times and higher pressure drops. The 60 Å pore size is optimal for molecules in the molecular weight range of the target compound (259.17 g/mol), providing good mass transfer kinetics while maintaining adequate retention [1].
| Chromatographic Parameter | Optimized Conditions | Results |
|---|---|---|
| Stationary Phase | Silica gel 60 Å, 200-400 mesh | High resolution |
| Mobile Phase | Hexanes:EtOAc (90:10) | Clean separation |
| Column Dimensions | 2.5 in × 18 in | Adequate capacity |
| Sample Loading | 8.6 g crude material | 90% recovery |
Crystallization and Recrystallization procedures provide alternative approaches for obtaining high-purity 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, particularly when material of analytical grade is required. The crystallization behavior of fluorinated compounds often differs significantly from their non-fluorinated analogs due to altered intermolecular interactions and modified solubility profiles [27] [28].
The compound typically crystallizes as pink-white crystalline solids from appropriate solvent systems. The choice of crystallization solvent is critical, with polar aprotic solvents such as dichloromethane and ethyl acetate generally providing good solubility, while non-polar solvents such as hexanes serve as effective antisolvents for precipitation [1].
Recrystallization protocols must account for the thermal stability of fluorinated pyridines, as excessive heating can lead to defluorination or other decomposition pathways. Room temperature or mildly elevated temperature crystallization procedures are generally preferred to minimize thermal stress on the compound [28].
Solvent Selection Strategies for purification procedures require careful consideration of the unique solvation properties of fluorinated compounds. The presence of multiple fluorine atoms creates a highly polar, yet lipophilic molecular surface that influences interaction with both polar and non-polar solvents [29].
Traditional solvent polarity indices may not accurately predict the behavior of highly fluorinated compounds, necessitating empirical optimization of solvent systems. Fluorinated solvents or solvent mixtures containing fluorinated components often provide enhanced selectivity for fluorinated analytes, though cost and environmental considerations may limit their practical application [29].
The fluorophilic properties of the compound can be exploited in purification strategies using fluorinated stationary phases or specialized extraction protocols. These approaches leverage the preferential interaction between fluorinated molecules and fluorinated media to achieve enhanced selectivity [29].
Workup and Extraction Protocols for reactions producing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine must address several unique considerations related to the fluorinated nature of the product. Standard aqueous workup procedures are generally effective, though attention must be paid to potential hydrolysis or other degradation pathways that may be facilitated by the electron-deficient aromatic system [1].
The biphasic extraction protocol employed in the optimized synthesis involves initial separation of organic and aqueous phases, followed by sequential washing with water and brine. The organic layer is then subjected to filtration through a bilayer pad of silica gel and anhydrous magnesium sulfate to remove residual moisture and polar impurities [1].
Drying procedures for fluorinated compounds require careful selection of desiccants that will not interact with the fluorinated functionality. Anhydrous magnesium sulfate represents an excellent choice due to its compatibility with fluorinated organic compounds and effective moisture removal capacity [30].
Quality Control and Analytical Verification protocols for purified 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine employ multiple analytical techniques to confirm identity, purity, and structural integrity. The presence of multiple fluorine atoms provides unique spectroscopic signatures that facilitate both identification and purity assessment [1].
Proton NMR spectroscopy provides characteristic coupling patterns arising from fluorine-hydrogen interactions, enabling structural confirmation and purity assessment. The 19F NMR spectrum is particularly diagnostic, showing distinct signals for the trifluoromethyl group and the difluorophenyl substituent that can be used to confirm both identity and purity [1].
High-resolution mass spectrometry serves as the definitive analytical method for confirming molecular identity and assessing purity. The unique isotope pattern arising from the five fluorine atoms provides an unmistakable molecular ion signature that enables confident identification even in complex mixtures [1].
Elemental analysis provides complementary verification of compound purity, particularly for material intended for biological or catalytic applications where trace impurities could significantly impact performance. The high fluorine content makes elemental analysis particularly sensitive to organic impurities [1].
Stability Considerations during purification and storage are critical for maintaining the integrity of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Fluorinated pyridines can be susceptible to various degradation pathways including hydrolysis, photodegradation, and thermal decomposition under inappropriate conditions [3].
Storage under inert atmosphere (nitrogen or argon) helps prevent oxidative degradation and moisture uptake that could lead to hydrolysis or other unwanted reactions. The compound should be stored in amber vials or other light-protective containers to minimize photodegradation risks [3].
Temperature control during purification and storage is essential to prevent thermal decomposition. While the compound is generally stable at room temperature, prolonged exposure to elevated temperatures during purification procedures should be minimized to prevent defluorination or other thermally-induced degradation pathways [3].
Scale-Up Considerations for purification protocols must address the challenges associated with processing larger quantities of fluorinated material. The optimized protocols have been successfully demonstrated on multi-gram scales without significant modifications to the basic procedures [1].
The primary considerations for scale-up include ensuring adequate column capacity for chromatographic purifications and appropriate vessel sizes for crystallization procedures. The robust nature of the purification protocols facilitates straightforward scaling to preparative quantities suitable for further synthetic applications or biological evaluation [1].
Environmental and safety considerations become increasingly important at larger scales, particularly regarding solvent usage and waste disposal. The incorporation of solvent recovery and recycling procedures can significantly reduce both cost and environmental impact of large-scale purifications [1].
The frontier molecular orbital analysis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine reveals significant electronic characteristics that are crucial for understanding its photophysical and chemical properties. Density functional theory calculations demonstrate that the compound exhibits a substantial HOMO-LUMO energy gap, typically ranging from 3.0 to 3.8 eV depending on the computational method employed [1] [2].
The highest occupied molecular orbital is primarily localized on the pyridine ring and the difluorophenyl moiety, with significant π-orbital character. The electron-withdrawing effects of the fluorine substituents and the trifluoromethyl group substantially stabilize both the HOMO and LUMO energy levels [3] [4]. Specifically, the trifluoromethyl group at the 5-position of the pyridine ring creates a strong electron-withdrawing effect, lowering the LUMO energy level more significantly than the HOMO, resulting in a reduced HOMO-LUMO gap compared to non-fluorinated analogues [5] [6].
Computational studies using B3LYP/6-31G* level of theory indicate that the LUMO is predominantly distributed on the pyridine ring, particularly near the trifluoromethyl substituent, while the HOMO involves both the pyridine and difluorophenyl π-systems [1] [7]. This orbital distribution pattern is characteristic of compounds designed for photocatalytic applications, where efficient charge separation and transfer are essential [2] [8].
The energy gap calculations consistently show values between 3.06 to 3.37 eV, with experimental validation through electrochemical measurements yielding similar results [1] [2]. When incorporated into iridium(III) complexes, the compound demonstrates strong reductant excited state properties with reduction potentials of approximately -1.73 V versus saturated calomel electrode [2] [9].
Hammett σ Constants and Substituent Effects
The Hammett σ constants for the substituents in 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine provide quantitative insight into the electronic effects governing its chemical behavior. The trifluoromethyl group exhibits a meta Hammett constant (σₘ) of 0.43 and a para constant (σₚ) of 0.54, indicating strong electron-withdrawing character [10] [11].
The fluorine substituents at the 2,4-positions of the phenyl ring contribute σₘ values of 0.34 each, demonstrating significant inductive electron withdrawal [10] [12]. This cumulative electron-withdrawing effect creates a synergistic enhancement of the compound's electrophilic character, particularly at positions ortho and para to the substituents [13] [12].
Computational analysis reveals that the 2,4-difluorophenyl substitution pattern provides optimal electronic tuning through both inductive and field effects. The ortho-fluorine atom (position 2) primarily exerts inductive withdrawal, while the para-fluorine atom (position 4) contributes through both inductive and weak resonance effects [12] [14]. This substitution pattern results in regioselective reactivity, with the carbon atom between the two fluorine atoms being the most acidic due to the combined electronic effects [12].
The pyridine nitrogen contributes additional electron-withdrawing character with σₘ = 0.62 and σₚ = 0.78, making it one of the strongest electron-withdrawing groups in the molecule [10]. This heterocyclic nitrogen effect significantly influences the charge distribution and reactivity patterns throughout the molecular framework [15] [16].
Substituent effect analysis demonstrates that the cumulative σ values for all electron-withdrawing groups in the molecule create a highly polarized electronic structure. The total electron-withdrawing capacity approaches σ ≈ 2.5-3.0, placing this compound among the most electron-deficient aromatic systems commonly encountered in synthetic chemistry [10] [12].
Dipole Moment Calculations and Charge Distribution
Quantum chemical calculations reveal that 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine possesses a significant permanent dipole moment arising from the asymmetric distribution of electronegative fluorine atoms and the pyridine nitrogen [15] [16]. The molecular dipole moment is estimated to be in the range of 3.5 to 4.2 Debye units, making it a highly polar molecule [15].
The charge distribution analysis shows distinct electronic polarization patterns throughout the molecular structure. The pyridine nitrogen carries a partial negative charge of approximately -0.3 to -0.4 e, consistent with its role as an electron-rich coordination site [9] [17]. Conversely, the trifluoromethyl group exhibits a substantial positive partial charge (+0.6 to +0.8 e) due to the high electronegativity of the three fluorine atoms [18] [19].
Natural bond orbital analysis indicates that the 2,4-difluorophenyl ring carries a moderate positive charge (+0.2 to +0.4 e), with the charge density being highest at the carbon atoms adjacent to the fluorine substituents [12] [16]. The bridging carbon atom connecting the pyridine and phenyl rings maintains near-neutral character (-0.1 to +0.1 e), serving as an effective electronic linker [14].
Electrostatic potential mapping reveals that the most electronegative regions are localized around the fluorine atoms and the pyridine nitrogen, while the most electropositive areas correspond to the hydrogen atoms on the aromatic rings and the carbon center of the trifluoromethyl group [15] [20]. This charge distribution pattern is crucial for understanding intermolecular interactions and coordination behavior in complex formation [17] .
Dipole-dipole interactions are significantly enhanced by the high polarity of the molecule, with π-π stacking interactions being influenced by the electron-deficient nature of both aromatic rings [15] [16]. The directional nature of the dipole moment, oriented from the electron-rich pyridine nitrogen toward the electron-deficient trifluoromethyl group, governs the self-assembly behavior and crystal packing arrangements [22] [16].
Non-Covalent Interaction Analysis (Hirshfeld Surface)
Hirshfeld surface analysis provides detailed insight into the non-covalent interactions governing the solid-state behavior and intermolecular associations of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. The fingerprint plots reveal characteristic interaction patterns dominated by fluorine-hydrogen contacts and π-π stacking arrangements [22].
Intermolecular fluorine interactions constitute the predominant non-covalent contacts, accounting for approximately 35-40% of the total surface interactions [22]. The F···H contacts typically exhibit distances in the range of 2.4-2.7 Å, shorter than the sum of van der Waals radii, indicating attractive electrostatic interactions [13] . These interactions are particularly pronounced involving the fluorine atoms at the 2,4-positions of the phenyl ring and the trifluoromethyl fluorines [12] [22].
π-π stacking interactions between aromatic rings contribute significantly to the crystal packing arrangements. The electron-deficient nature of both the pyridine and difluorophenyl rings promotes face-to-face stacking with typical interplanar distances of 3.3-3.6 Å [13] [24]. The trifluoromethyl substitution enhances these interactions through dipole-quadrupole effects with neighboring aromatic systems [18] [19].
Hydrogen bonding patterns involve C-H···N interactions between aromatic hydrogen atoms and the pyridine nitrogen, with distances ranging from 2.5-2.8 Å [22] [20]. Additionally, C-H···F hydrogen bonds form networks connecting adjacent molecules, with the fluorine atoms acting as weak hydrogen bond acceptors [22].
Shape index analysis reveals complementary molecular surfaces that facilitate efficient packing in the crystalline state. The curvedness plots indicate regions of high molecular contact density, particularly around the fluorinated substituents and the pyridine nitrogen [22]. These surface complementarity patterns are essential for understanding molecular recognition and host-guest interactions in supramolecular assemblies [22].
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
